

Molecular Structure and Properties of Diclofenac

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Compound of Interest

Compound Name: *Dichloron*
Cat. No.: *B15347192*

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Diclofenac is a phenylacetic acid derivative that belongs to the class of non-steroidal anti-inflammatory drugs.[3] Its chemical structure features a phenylacetic acid moiety with a (2,6-dichlorophenyl)amino group at the 2-position.[3] This specific arrangement, with two chlorine atoms in the ortho positions, locks the phenyl ring in a state of maximal torsion, which is believed to contribute to its high potency as an anti-inflammatory agent.[3]

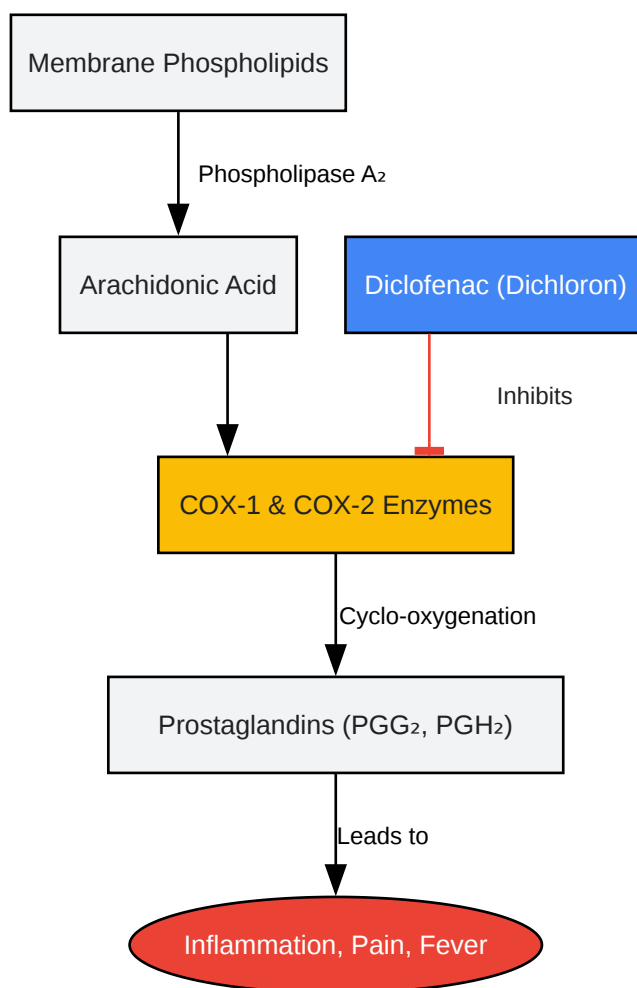
The key physicochemical properties of Diclofenac are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	2-[(2,6-dichlorophenyl)amino]phenylacetic acid	[3]
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO ₂	[3]
Molecular Weight	296.1 g/mol	[3]
CAS Number	15307-86-5	[3]
Physical Description	A crystalline solid	[4]
Synonyms	Diclofenac Acid, Dichloron, Voltaren	[1][3]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for Diclofenac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][5] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammation and pain pathways.[3][6] By blocking the action of COX enzymes, Diclofenac effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][3][6] The drug is known to concentrate in the synovial fluid of joints, which makes it particularly effective for treating inflammatory conditions like arthritis.[6]

The signaling pathway from membrane phospholipids to the production of inflammatory prostaglandins is illustrated below.



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Caption: Mechanism of Diclofenac via inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols: Quantification in Human Plasma

The quantification of Diclofenac in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A common and reliable method involves High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

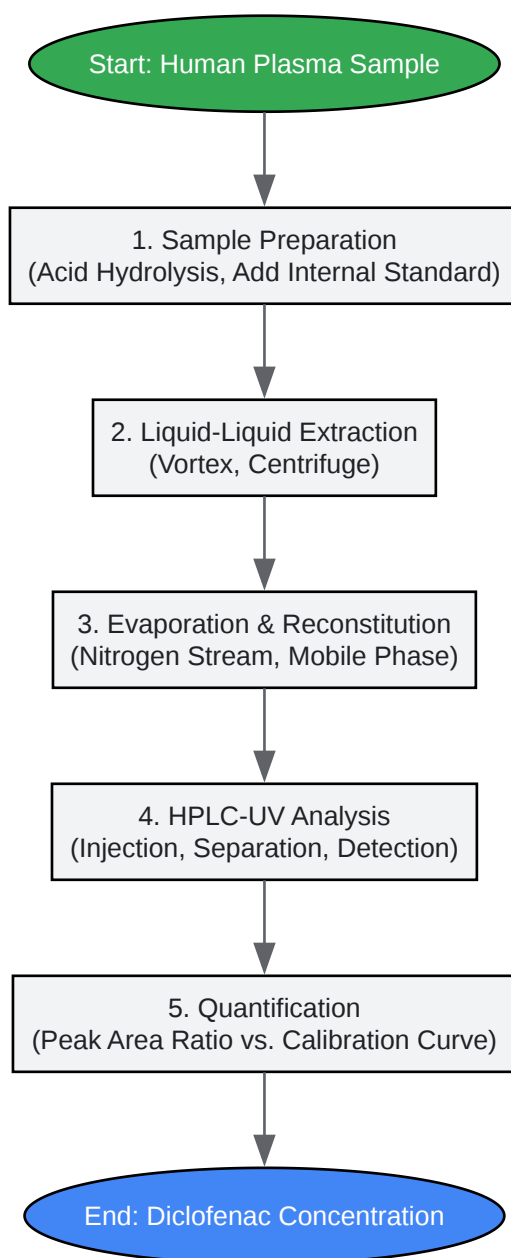
Objective: To determine the concentration of Diclofenac in human plasma samples.

Methodology:

- Sample Preparation:
 - A 0.7 mL aliquot of human plasma is obtained.
 - Acid hydrolysis is performed by adding 100 μ L of 1 M Hydrochloric Acid (HCl) to release any bound Diclofenac.
 - An internal standard (e.g., Naproxen) is added to the sample to ensure accuracy and precision during extraction and analysis.[5]
- Liquid-Liquid Extraction:
 - The acidified plasma sample is mixed with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
 - The mixture is vortexed to facilitate the transfer of Diclofenac and the internal standard from the aqueous plasma phase to the organic phase.
 - The sample is centrifuged to achieve complete phase separation.
- Evaporation and Reconstitution:

- The organic layer is carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
- The dried residue is reconstituted in a small, known volume of the HPLC mobile phase.
- HPLC-UV Analysis:
 - The reconstituted sample is injected into the HPLC system.
 - Separation is achieved on a C18 analytical column using an isocratic mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
 - Detection is performed using a UV detector at a wavelength where Diclofenac exhibits maximum absorbance (typically around 276-282 nm).
- Quantification:
 - A calibration curve is generated using standard solutions of Diclofenac of known concentrations.
 - The peak area ratio of Diclofenac to the internal standard is calculated for both the standards and the unknown samples.
 - The concentration of Diclofenac in the plasma samples is determined by interpolating their peak area ratios on the calibration curve.

The general workflow for this experimental protocol is visualized below.



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Caption: General workflow for quantifying Diclofenac in human plasma via HPLC-UV.

Summary of Experimental Data

Diclofenac is a widely studied compound, and a large body of experimental data exists. The following table summarizes key findings from an aquatic toxicity study on zebrafish early life stages, which is relevant for environmental risk assessment, a critical component of modern drug development.

Endpoint	Concentration (µg/L)	Result (% of Control)	Statistical Significance
Hatching Rate	Up to 1000	96 - 110%	Not Significant
3200	37%	Significant Reduction	
Survival Rate	Up to 320	78 - 91%	Not Significant
1000	~78%	Not Significant	

Data sourced from an early life stage toxicity test on zebrafish (*Danio rerio*).^[7]

The study determined the No Observed Effect Concentration (NOEC) for zebrafish to be 320 µg/L, providing a safety margin for fish populations given the typical environmental concentrations found in European rivers.^[7]

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